molecular formula C11H10FNO3 B6187215 methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate CAS No. 2010202-02-3

methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No. B6187215
CAS RN: 2010202-02-3
M. Wt: 223.2
InChI Key:
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Description

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate (MFMIC) is an organic compound with a molecular formula of C11H10FNO3. It is a derivative of indole, a heterocyclic aromatic compound found in many plant and animal products. MFMIC is used as a building block for synthesizing more complex molecules, such as drugs and other biologically active compounds. It is also used as a starting material for synthesizing organic compounds with various functional groups.

Mechanism of Action

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate acts as a proton donor in organic reactions. It is a strong acid, and it can be used to catalyze a variety of organic reactions, such as esterification, amination, and alkylation. It can also be used to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal activity. In addition, this compound has been shown to have anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a versatile reagent, which can be used in a wide range of organic reactions. However, this compound can be toxic, and it should be handled with caution.

Future Directions

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has potential applications in the development of new drugs and other biologically active compounds. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, this compound could be used in the synthesis of novel compounds with specific biological activities. Finally, this compound could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate can be synthesized by several methods. One of the most common methods is the reaction of 4-fluoro-6-methoxy-1H-indole-2-carboxylic acid with methyl iodide. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction yields a product with a purity of more than 95%.

Scientific Research Applications

Methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate has been used in a wide range of scientific research applications. It has been used as a starting material for synthesizing various biologically active molecules, such as drugs and other compounds. It has also been used as a reagent in organic synthesis. In addition, this compound has been used in the synthesis of small molecules and polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate involves the reaction of 4-fluoro-1H-indole-2-carboxylic acid with methanol and dimethyl sulfate to form methyl 4-fluoro-1H-indole-2-carboxylate. This intermediate is then reacted with sodium methoxide and methoxy methane to form methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate.", "Starting Materials": [ "4-fluoro-1H-indole-2-carboxylic acid", "methanol", "dimethyl sulfate", "sodium methoxide", "methoxy methane" ], "Reaction": [ "Step 1: React 4-fluoro-1H-indole-2-carboxylic acid with methanol and dimethyl sulfate to form methyl 4-fluoro-1H-indole-2-carboxylate.", "Step 2: React methyl 4-fluoro-1H-indole-2-carboxylate with sodium methoxide and methoxy methane to form methyl 4-fluoro-6-methoxy-1H-indole-2-carboxylate." ] }

CAS RN

2010202-02-3

Molecular Formula

C11H10FNO3

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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